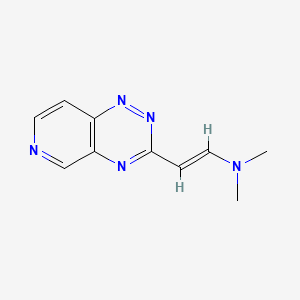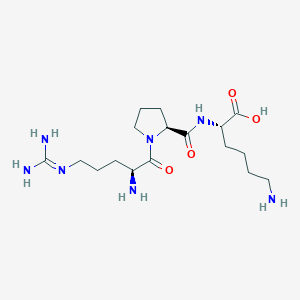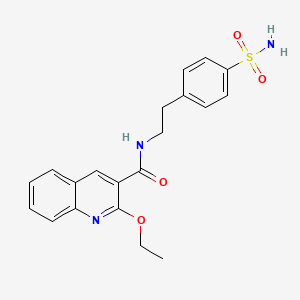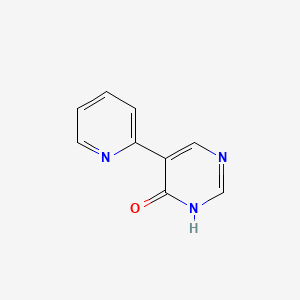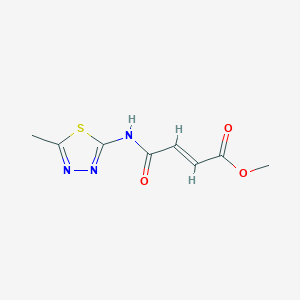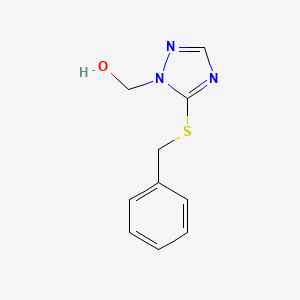
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzylthio group at the 5-position and a methanol group at the 1-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the overall production efficiency.
化学反応の分析
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
科学的研究の応用
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, triazole derivatives, including 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-, are known for their antimicrobial, antifungal, and anticancer activities. These compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development. Additionally, triazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
In the industrial sector, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be used as a corrosion inhibitor, stabilizer, and additive in various materials. Its ability to form stable complexes with metals makes it useful in preventing corrosion and enhancing the durability of metal surfaces.
作用機序
The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.
In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
類似化合物との比較
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be compared with other similar compounds such as 1H-1,2,4-triazole-3-thiol, 1H-1,2,4-triazole-3-carboxylic acid, and 1H-1,2,4-triazole-3-methylcarboxylate. These compounds share the triazole ring structure but differ in their substituents and functional groups.
1H-1,2,4-Triazole-3-thiol: This compound contains a thiol group at the 3-position of the triazole ring. It is known for its strong nucleophilic properties and is often used as a precursor for the synthesis of other triazole derivatives.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position of the triazole ring. It is commonly used as a building block in organic synthesis and as a ligand in coordination chemistry.
1H-1,2,4-Triazole-3-methylcarboxylate: This compound features a methylcarboxylate group at the 3-position of the triazole ring. It is utilized in the synthesis of nucleoside analogues and other biologically active molecules.
The uniqueness of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- lies in its combination of the benzylthio and methanol groups, which impart distinct chemical and biological properties. This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
32550-66-6 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
InChIキー |
XMYSTTTTYXJVDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


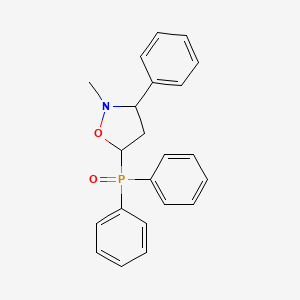
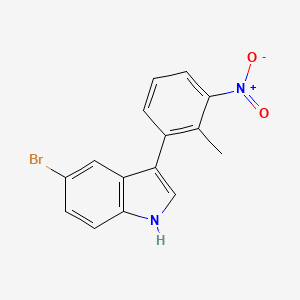
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
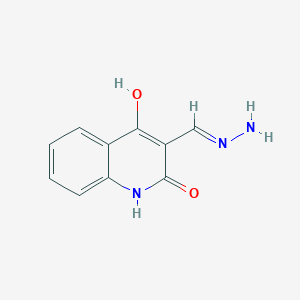
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)


![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)

